H-Met-OiPr hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

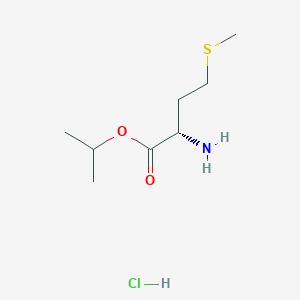

propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXXRAMAPIOLSS-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CCSC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234556 |

Source

|

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85391-05-5 |

Source

|

| Record name | L-Methionine, 1-methylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Met-OiPr hydrochloride basic properties

An In-Depth Technical Guide to H-Met-OiPr Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological relevance of this compound (L-Methionine isopropyl ester hydrochloride). The information is intended to support laboratory research and drug development activities.

Core Properties and Specifications

This compound is the hydrochloride salt of the isopropyl ester of L-methionine. It is primarily utilized as a chemical intermediate and a starting material in the synthesis of more complex molecules, notably in the development of enzyme inhibitors.[1][2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for related compounds are included for reference where specific data for the target compound is not available.

| Property | Value | Reference(s) |

| IUPAC Name | isopropyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride | [3] |

| Synonyms | L-Methionine isopropyl ester HCl, H-Met-OiPr HCl | [1] |

| CAS Number | 85391-05-5 | [4] |

| Molecular Formula | C₈H₁₈ClNO₂S | [4] |

| Molecular Weight | 227.75 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [4] |

| Boiling Point | 304.8 °C at 760 mmHg (Predicted, likely for free base) | [3] |

| Melting Point | No data available. (For reference, L-Methionine methyl ester HCl: 151-153 °C) | [5] |

| Solubility | DMSO: 100 mg/mL (439.08 mM) with ultrasonic heating | |

| Water: Soluble (Specific value not available. For reference, L-Methionine solubility: 56.6 g/L at 25 °C) | [6][7] | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) |

Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |

| STOT-SE ¹ | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation |

| ¹Specific Target Organ Toxicity — Single Exposure |

Biological Relevance and Mechanism of Action

This compound serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors.[1][2] FTase is a critical enzyme in a post-translational modification pathway known as prenylation.

The enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins.[5] This lipid modification is essential for anchoring proteins to the cell membrane, which is a prerequisite for their function in signal transduction. A primary target of this pathway is the Ras family of small GTP-binding proteins, which are implicated in approximately 30% of human cancers.[5] By inhibiting FTase, the localization and oncogenic signaling of Ras can be disrupted, making FTase inhibitors a target for cancer therapy.

Caption: Farnesyl Transferase (FTase) pathway and point of inhibition.

Experimental Protocols

While specific protocols detailing the use of this compound are proprietary to individual research projects, a general and representative method for its synthesis is provided below. This procedure is based on established methods for the esterification of amino acids.[8][9]

Synthesis of this compound via Thionyl Chloride Method

This protocol describes the esterification of L-methionine using isopropanol (B130326) and thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl and SO₂ gases.

Materials:

-

L-Methionine

-

Anhydrous Isopropanol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether (or tert-butyl methyl ether)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Preparation: In the flask, suspend L-Methionine (1.0 eq.) in anhydrous isopropanol (approx. 4-5 mL per gram of amino acid).

-

Cooling: Cool the suspension in an ice bath to 0°C with gentle stirring.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the cooled, stirred suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition. The suspension will gradually dissolve.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the excess isopropanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting oil or solid residue, add anhydrous diethyl ether and stir or sonicate to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with two portions of cold diethyl ether, and dry the product under vacuum to yield this compound as a white solid.

Caption: General workflow for the synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]

- 6. himedialabs.com [himedialabs.com]

- 7. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pianetachimica.it [pianetachimica.it]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

A Technical Guide to H-Met-OiPr Hydrochloride (CAS 85391-05-5): A Key Building Block for Farnesyltransferase Inhibitors

Introduction: H-Met-OiPr hydrochloride, with the Chemical Abstracts Service (CAS) number 85391-05-5, is an isopropyl ester derivative of the amino acid L-Methionine.[1] This compound serves as a crucial chemical intermediate, or building block, primarily utilized in the synthesis of more complex molecules. Its principal application lies in the field of oncology research and drug development, where it is a precursor for the synthesis of farnesyl-protein transferase (FTase) inhibitors, a class of compounds investigated for their potential in cancer therapy.[2][3][4][5][6] This technical guide provides a comprehensive overview of its properties, synthetic utility, and the biological context of its end-products for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid, white to off-white crystalline compound.[2] Its fundamental properties are summarized in the table below, providing essential data for laboratory use, including reaction stoichiometry and analytical characterization.

| Property | Data | Reference(s) |

| CAS Number | 85391-05-5 | [2][7][8] |

| Molecular Formula | C₈H₁₈ClNO₂S | [2][7] |

| Molecular Weight | 227.75 g/mol | [2][8] |

| Synonyms | L-Methionine isopropyl ester hydrochloride | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [8] |

Role in Synthetic Chemistry

The primary utility of this compound is as a reagent in multi-step organic synthesis. As a methionine derivative, it provides a key structural motif required for the assembly of targeted therapeutic agents. Its most documented application is in the preparation of farnesyltransferase (FTase) inhibitors.[2][6] The general workflow involves using this compound as a starting material that undergoes a series of chemical reactions to yield the final, biologically active inhibitor.

Caption: Synthetic workflow from H-Met-OiPr HCl to an FTase inhibitor.

Biological Context: The Farnesyltransferase Target

While this compound itself is not biologically active, the inhibitors synthesized from it target the enzyme farnesyl-protein transferase (FTase). FTase plays a critical role in a post-translational modification process called prenylation.

Mechanism of Action of FTase Inhibitors: FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of specific proteins. This lipid modification is crucial for anchoring these proteins to the cell membrane, a step that is essential for their function. A key substrate for FTase is the Ras protein, a small GTPase that is a central node in signaling pathways controlling cell growth, proliferation, and survival. When Ras is mutated (as is the case in many cancers), it becomes permanently active, leading to uncontrolled cell division. By inhibiting FTase, the farnesylation of Ras is blocked, preventing its localization to the cell membrane and thereby abrogating its oncogenic signaling cascade.

Caption: Inhibition of FTase blocks Ras farnesylation and oncogenic signaling.

General Experimental Protocol

Specific, detailed protocols for the synthesis of proprietary FTase inhibitors are often found in patent literature, such as WO2001046138.[2] However, a general protocol for a standard synthetic step, such as an amide coupling reaction involving this compound, can be outlined. This serves as a representative methodology.

Objective: To perform an amide coupling reaction between this compound and a generic carboxylic acid.

Materials & Reagents:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., COMU, HATU, EDC/HOBt)

-

Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Deuterated solvent for NMR (e.g., CDCl₃)

-

Reagents for workup (e.g., 1N HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

-

Amine Preparation: In a separate flask, suspend this compound (1.1 eq) in the same solvent and add the organic base (2.2 eq) to neutralize the hydrochloride and free the amine. Stir for 10-15 minutes.

-

Coupling Reaction: To the carboxylic acid solution, add the coupling agent (1.2 eq). Stir for 5 minutes, then add the free amine solution dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Caption: General workflow for a laboratory-scale synthetic transformation.

Conclusion: this compound (CAS 85391-05-5) is a specialized chemical reagent whose value is defined by its role in the synthesis of high-value compounds for biomedical research. While it possesses no inherent therapeutic activity, it is an indispensable precursor for creating potent farnesyltransferase inhibitors. Understanding its physicochemical properties and synthetic applications is essential for chemists and drug development professionals working to design and produce novel therapeutics targeting cancer-related signaling pathways.

References

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. felixbio.cn [felixbio.cn]

- 6. This compound|85391-05-5|安捷凯 [anjiechem.com]

- 7. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]

- 8. chemuniverse.com [chemuniverse.com]

A Comprehensive Technical Guide to H-Met-OiPr Hydrochloride for Researchers

For Immediate Release

This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride, a key intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and its significant role in cancer research, particularly in the synthesis of farnesyltransferase inhibitors.

Core Properties of this compound

This compound, a derivative of the essential amino acid L-methionine, serves as a critical building block in synthetic organic chemistry. Its quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Weight | 227.75 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₈ClNO₂S | [1][3] |

| CAS Number | 85391-05-5 | [2][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [2] |

Role in a Key Biological Signaling Pathway

This compound is primarily utilized in the synthesis of inhibitors targeting farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of the Ras protein, a key player in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.

Mutations in the ras gene are prevalent in many human cancers, leading to a constitutively active Ras protein that drives uncontrolled cell proliferation.[4] For the Ras protein to function, it must be anchored to the inner leaflet of the cell membrane. This localization is dependent on a process called farnesylation, where FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX box of the Ras protein.[4][5] By inhibiting FTase, the membrane association of Ras is prevented, thereby disrupting the oncogenic signaling cascade.[4] This makes FTase a prime target for the development of anti-cancer therapeutics.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of L-methionine with isopropanol (B130326), using thionyl chloride (SOCl₂) as a catalyst. Thionyl chloride reacts with isopropanol to generate HCl in situ, which protonates the carboxylic acid, and also activates the carboxylic acid for nucleophilic attack by the alcohol.

Materials:

-

L-methionine

-

Anhydrous Isopropanol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-methionine in anhydrous isopropanol (approx. 3-5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add thionyl chloride (approximately 1.2 to 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

To the resulting crude product, add anhydrous diethyl ether to precipitate the hydrochloride salt.

-

Collect the white solid by vacuum filtration, wash with additional anhydrous diethyl ether, and dry under vacuum to yield this compound.

Experimental Workflow: Synthesis of a Peptidomimetic FTase Inhibitor

This compound is a valuable starting material for the synthesis of peptidomimetic inhibitors of FTase. The general workflow involves the coupling of the methionine derivative to other amino acids or scaffold molecules. Below is a representative workflow for the synthesis of a dipeptide inhibitor.

In Vitro Farnesyltransferase Inhibition Assay

To evaluate the efficacy of newly synthesized compounds, an in vitro enzymatic assay is employed. A common method is a fluorescence-based assay that measures the transfer of a fluorescently-labeled farnesyl group to a Ras-derived peptide substrate.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)

-

Test compound (potential FTase inhibitor) dissolved in DMSO

-

Positive control inhibitor (e.g., Lonafarnib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well microplate, add the FTase enzyme to each well.

-

Add the diluted test compound or control inhibitor to the respective wells. Include wells with DMSO only as a negative control.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and emission wavelengths.

-

The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a fundamental reagent for the development of farnesyltransferase inhibitors, a promising class of anti-cancer agents. This guide provides the foundational knowledge of its properties, synthesis, and application in the context of the Ras signaling pathway. The detailed protocols and workflows serve as a practical resource for researchers aiming to design and evaluate novel therapeutics in this critical area of drug discovery.

References

- 1. Design and synthesis of peptidomimetic protein farnesyltransferase inhibitors as anti-Trypanosoma brucei agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solid-phase synthesis of novel inhibitors of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

H-Met-OiPr Hydrochloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

H-Met-OiPr hydrochloride, also known as L-Methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. It serves as a crucial building block in the synthesis of various compounds, most notably as a precursor in the development of farnesyltransferase (FTase) inhibitors, a class of molecules investigated for their potential in cancer therapy.[1] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow and the relevant biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₁₈ClNO₂S |

| Molecular Weight | 227.75 g/mol |

| CAS Number | 85391-05-5 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, and methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or by the generation of anhydrous HCl in isopropanol. The thionyl chloride method is a common and effective approach for this transformation.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure for the synthesis of amino acid ester hydrochlorides and can be adapted for this compound.[2][3][4]

Materials:

-

L-Methionine

-

Anhydrous Isopropanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-methionine (1 molar equivalent) in anhydrous isopropanol. The typical concentration is around 0.5 to 1.0 M.

-

Cooling: Cool the suspension in an ice bath to 0°C.

-

Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the cooled suspension. This addition should be performed in a well-ventilated fume hood as the reaction generates HCl and SO₂ gases. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and any remaining thionyl chloride using a rotary evaporator.

-

Purification: The crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether to induce crystallization. The resulting solid is collected by vacuum filtration using a Büchner funnel, washed with several portions of cold anhydrous diethyl ether to remove any impurities, and dried under vacuum.

Expected Yield and Purity:

While specific yields for this compound are not widely reported in the literature, similar esterification reactions of amino acids typically yield products in the range of 80-95%. The purity of the final product can be assessed by techniques such as NMR spectroscopy and melting point determination. A patent describing a general method for producing various amino acid ester hydrochlorides, including methionine isopropyl ester hydrochloride, suggests that high purity (approaching 100%) can be achieved.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The expected chemical shifts for this compound are based on the structures of L-methionine and related esters.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 | septet | 1H | -CH- (isopropyl) |

| ~4.2 | t | 1H | α-CH |

| ~2.7 | t | 2H | γ-CH₂ |

| ~2.2 | m | 2H | β-CH₂ |

| ~2.1 | s | 3H | S-CH₃ |

| ~1.3 | d | 6H | -CH₃ (isopropyl) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~71 | -CH- (isopropyl) |

| ~53 | α-CH |

| ~30 | γ-CH₂ |

| ~29 | β-CH₂ |

| ~21 | -CH₃ (isopropyl) |

| ~14 | S-CH₃ |

Note: The actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2800 | Strong, broad | N-H stretch (ammonium), C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (ammonium) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 192.11 |

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. While a specific melting point for this compound is not consistently reported, similar amino acid isopropyl ester hydrochlorides, such as L-Alanine isopropyl ester hydrochloride, have a reported melting point of around 85°C.[5]

Visualization of Synthesis and Biological Pathway

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the thionyl chloride method.

Farnesyltransferase Signaling Pathway

This compound is a precursor for the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pianetachimica.it [pianetachimica.it]

- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 4. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 5. L-Alanine isopropyl ester hydrochloride | 62062-65-1 [chemicalbook.com]

H-Met-OiPr Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Met-OiPr hydrochloride, a crucial methionine derivative. Its primary application lies in the synthesis of farnesyltransferase inhibitors, a promising class of compounds in cancer research and drug development. This document details its chemical properties, synthesis, mechanism of action, and application in the generation of therapeutic leads, supported by experimental protocols and quantitative data.

Chemical Properties and Synthesis of this compound

This compound, also known as L-methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. The introduction of an isopropyl ester group enhances its utility in specific synthetic applications, particularly in peptide chemistry and the construction of complex organic molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 85391-05-5 |

| Molecular Formula | C8H18ClNO2S |

| Molecular Weight | 227.75 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥97% |

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the esterification of L-methionine to its isopropyl ester hydrochloride using thionyl chloride.[1]

Materials:

-

L-methionine

-

Anhydrous isopropanol (B130326)

-

Thionyl chloride (SOCl2)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend L-methionine in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). The typical molar ratio is 1:5 to 1:10 (methionine:isopropanol).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride dropwise to the cooled suspension. A typical molar ratio of methionine to thionyl chloride is 1:1.2. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO2 gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and volatile byproducts using a rotary evaporator.

-

Purification: The crude product is often a viscous oil or a solid. Triturate the crude product with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

-

Isolation and Drying: Collect the white crystalline solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Mechanism of Action: The Role in Farnesyltransferase Inhibition

This compound is a key building block for the synthesis of farnesyltransferase inhibitors (FTIs).[2][3] Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box of specific proteins.[4] This post-translational modification, known as farnesylation, is crucial for the proper localization and function of many signaling proteins, most notably members of the Ras superfamily of small GTPases.[4]

Oncogenic mutations in Ras are found in a significant percentage of human cancers, and its function is dependent on farnesylation for membrane association.[5][6] By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby blocking its downstream signaling pathways that promote cell proliferation and survival.[7]

The Farnesyltransferase Signaling Pathway

The farnesylation of a target protein, such as Ras, is a critical step for its activation. Once farnesylated, Ras is anchored to the inner leaflet of the plasma membrane, where it can interact with and activate downstream effector proteins, leading to the activation of signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth and survival.

Application in Drug Development: Synthesis of Farnesyltransferase Inhibitors

This compound serves as a crucial synthon in the construction of peptidomimetic FTIs. The methionine residue is often incorporated as the 'X' in CaaX mimetics, which are designed to bind to the active site of FTase with high affinity, thereby acting as competitive inhibitors.[8]

Experimental Protocol: Synthesis of a Representative Peptidomimetic FTI

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for a hypothetical FTI with the sequence Cys-Val-Ile-Met, where the methionine is introduced using this compound in the final coupling step in solution phase after cleavage from the resin.

Materials:

-

Fmoc-Ile-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Cys(Trt)-OH

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Piperidine (B6355638) in DMF (20%)

-

DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solid-phase synthesis vessel

-

HPLC for purification

Procedure:

-

Resin Swelling: Swell Fmoc-Ile-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Coupling of Fmoc-Val-OH: Couple Fmoc-Val-OH using HBTU/HOBt and DIPEA in DMF. Monitor for completion using a ninhydrin (B49086) test.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Cys(Trt)-OH.

-

Final Deprotection: Perform a final Fmoc deprotection on the N-terminal cysteine.

-

Cleavage from Resin: Cleave the tripeptide (Cys(Trt)-Val-Ile) from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the crude peptide in cold ether.

-

Solution Phase Coupling with this compound:

-

Dissolve the crude tripeptide and this compound in a suitable solvent like DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion.

-

-

Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine residue using the TFA cocktail.

-

Purification: Purify the final tetrapeptide FTI using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Experimental Workflow for FTI Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptidomimetic farnesyltransferase inhibitor.

Data Presentation: Quantitative Analysis of Farnesyltransferase Inhibitors

The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTase enzyme. The development of FTIs has been guided by quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of the inhibitors with their biological activity.[2][9][10] The table below presents representative IC50 values for a class of imidazole-containing FTIs to illustrate the potency of these compounds.

Table 2: Representative Inhibitory Activity of Imidazole-Containing Farnesyltransferase Inhibitors

| Compound | FTase IC50 (nM) |

| Inhibitor A | 1.5 |

| Inhibitor B | 3.2 |

| Inhibitor C | 10.8 |

| Inhibitor D | 25.1 |

| Inhibitor E | 50.3 |

Note: Data is representative of a class of farnesyltransferase inhibitors and not specific to compounds synthesized directly from this compound.[9]

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery. Its role as a methionine derivative makes it an important building block in the synthesis of farnesyltransferase inhibitors, a class of molecules with significant therapeutic potential, particularly in oncology. The methodologies and data presented in this guide offer a foundational understanding for the utilization of this compound in the development of novel therapeutic agents targeting the farnesyltransferase pathway.

References

- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Broad-based quantitative structure-activity relationship modeling of potency and selectivity of farnesyltransferase inhibitors using a Bayesian regularized neural network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 5. Reaction path of protein farnesyltransferase at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and conformational analysis of peptide inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazole-containing farnesyltransferase inhibitors: 3D quantitative structure-activity relationships and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Role of H-Met-OiPr Hydrochloride in the Synthesis of Farnesyltransferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase inhibitors (FTIs) represent a significant class of therapeutic agents, primarily investigated for their potential in oncology. Their mechanism revolves around the inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins and other key signaling molecules. This guide focuses on the role of H-Met-OiPr hydrochloride, a methionine derivative, as a key synthetic precursor in the development of potent farnesyltransferase inhibitors. While not an active inhibitor itself, this compound serves as a critical building block for a class of arylpyrrolidine-based FTIs. This document will detail the synthetic utility of this compound, the overarching mechanism of farnesyltransferase inhibition, relevant signaling pathways, and standardized experimental protocols for assessing inhibitor potency.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins.[1] This process, known as farnesylation, is a critical post-translational modification that facilitates the membrane localization and subsequent activation of numerous proteins involved in cellular signaling.[1][2]

The most notable substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[3] Ras proteins are pivotal regulators of cell growth, differentiation, and survival.[1][3] In a significant portion of human cancers, mutations in ras genes lead to constitutively active Ras proteins, which perpetually transmit pro-proliferative signals, driving oncogenesis.[1] By preventing the farnesylation of Ras, FTIs block its association with the cell membrane, thereby abrogating its downstream signaling functions.[4] This has established FTase as a compelling target for anticancer drug development.[1]

This compound: A Precursor for Arylpyrrolidine-Based Farnesyltransferase Inhibitors

This compound, a methionine isopropyl ester hydrochloride, is an amino acid derivative that serves as a key chiral building block in the synthesis of a specific class of farnesyltransferase inhibitors.[5][6] It is not an active inhibitor of farnesyltransferase itself but participates in the preparation of more complex molecules, such as arylpyrrolidines, which exhibit potent inhibitory activity.[5][6]

The patent WO2001046138 describes the use of intermediates like this compound in the synthesis of arylpyrrolidine derivatives as farnesyltransferase inhibitors. The general synthetic strategy involves the coupling of the methionine derivative with other chemical moieties to construct the final inhibitor scaffold.

Generalized Synthetic Scheme:

The synthesis of arylpyrrolidine-based FTIs from this compound generally involves the formation of a pyrrolidine (B122466) ring structure, which is further functionalized with an aryl group and other substituents designed to interact with the active site of the farnesyltransferase enzyme. The methionine side chain of the precursor is often incorporated to mimic the C-terminal portion of the native CAAX substrate.

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors function by competing with the native protein substrates (like Ras) for binding to the active site of the FTase enzyme. By occupying the active site, these inhibitors prevent the farnesylation of their target proteins. The inhibition of Ras farnesylation disrupts the Ras signaling cascade, which is central to many cellular processes.

The Ras Signaling Pathway and Point of Inhibition

The Ras signaling pathway is initiated by the activation of cell surface receptors, which leads to the exchange of GDP for GTP on Ras, converting it to its active state.[2] Active, farnesylated Ras then recruits and activates downstream effector proteins, such as Raf kinases and PI3K, initiating cascades that ultimately regulate gene expression and promote cell proliferation and survival.[2][7] FTIs interrupt this pathway at its very inception by preventing the membrane localization of Ras.[8]

Caption: Ras signaling pathway and the inhibitory action of FTIs.

Quantitative Data on Farnesyltransferase Inhibitors

| Inhibitor Class/Compound | IC50 (FTase) | Notes | Reference |

| Aryl Tetrahydropyridine (B1245486) (A-345877) | 0.45 nM | Potent and selective over geranylgeranyltransferase. | [8] |

| Dual Prenylation Inhibitor | 2 nM | Also inhibits GGPTase-I with an IC50 of 95 nM. | [1] |

| Pyroglutamic Acid Derivatives | 2-5 nM | A newer class of potent FTase inhibitors. | [9] |

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol describes a common method for measuring FTase activity and its inhibition in a high-throughput format.[10]

Objective: To determine the in vitro potency (IC50) of a test compound as an inhibitor of farnesyltransferase.

Materials:

-

Purified recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

Test compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer at 2x the final desired concentration.

-

-

Reaction Setup:

-

In a 384-well plate, add 5 µL of the test compound dilutions or vehicle control (assay buffer with DMSO) to the appropriate wells.

-

Add 10 µL of the 2x FTase solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.

-

-

Initiate Reaction:

-

To start the reaction, add 5 µL of a 4x mixture of FPP and dansylated peptide substrate to all wells.

-

Mix the plate gently on a plate shaker.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~340 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

References

- 1. Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2001046137A1 - Farnesyl transferase inhibitors - Google Patents [patents.google.com]

- 3. 3-Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aryl tetrahydropyridine inhibitors of farnesyltransferase: glycine, phenylalanine and histidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. On the discovery of new potent human farnesyltransferase inhibitors: emerging pyroglutamic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aryl tetrahydropyridine inhibitors of farnesyltransferase: bioavailable analogues with improved cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key "Met" Targets in Cancer Research: c-Met Inhibitors and Metformin

Introduction

While the specific entity "H-Met-OiPr hydrochloride" is recognized as a methionine derivative utilized in the synthesis of farnesyl-protein transferase (FTase) inhibitors, publicly available research detailing its direct applications, signaling pathways, and comprehensive experimental protocols in cancer research is limited. It is plausible that scientific inquiry may be directed towards two more extensively studied and similarly named subjects in oncology: c-Met inhibitors and the antidiabetic drug Metformin (B114582) . This technical guide provides an in-depth exploration of these two critical areas, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, relevant quantitative data, detailed experimental protocols, and visualized signaling pathways.

Part 1: c-Met Inhibitors in Cancer Research

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.

Mechanism of Action and Signaling Pathways

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, triggering the activation of several downstream signaling cascades. These pathways are critical for the malignant phenotype of cancer cells.

Key Downstream Pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily drives cell proliferation.[1]

-

PI3K-AKT-mTOR Pathway : Promotes cell survival, growth, and metabolism while inhibiting apoptosis.[1]

-

JAK-STAT Pathway : Regulates gene expression related to proliferation, survival, and invasion.[1]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of c-Met inhibitors has been evaluated in various cancer types. The following tables summarize key quantitative findings.

| Table 1: Preclinical Efficacy of c-Met Inhibitors in Cell Lines | |||

| Inhibitor | Cancer Cell Line | Assay | IC50 / Effect |

| ARQ 197 | HT29, MKN-45 | c-Met Phosphorylation | IC50: 100-300 nmol/L[2] |

| Compound 2 | NSCLC Cells | c-Met Inhibition | IC50: 40.1 nM[3] |

| PHA-665752 | TNBC Cells | Cell Viability | Reduced cell viability[4] |

| BMS-777607 | DU145, MDA-MB-231 | Migration/Invasion | Inhibition at 25-50 ng/mL HGF[5] |

| Table 2: Clinical Trial Data for c-Met Inhibitors | ||||

| Inhibitor | Cancer Type | Phase | Endpoint | Result |

| Crizotinib | NSCLC (c-Met amplified) | Phase 1 | Response Rate | 50% in high MET/CEP7 ratio subgroup[6] |

| Capmatinib | NSCLC (MET exon 14 skipping) | FDA Approved | - | Approved for clinical use[7] |

| Savolitinib + Osimertinib | EGFR-mutant NSCLC | TATTON study | Objective Partial Response | 33% (n=23/69)[8] |

| HS-10241 | Advanced NSCLC (MET+) | - | Disease Control Rate | 80.0% (n=4/5)[9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of c-Met inhibitors.

1. c-Met Kinase Assay (Biochemical)

-

Objective : To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.

-

Methodology :

-

Incubate recombinant human c-Met kinase with a specific peptide substrate and ATP in a reaction buffer.

-

Add the test inhibitor at various concentrations.

-

Allow the reaction to proceed for a defined time at a controlled temperature.

-

Quantify the amount of phosphorylated substrate using methods like FRET, luminescence (e.g., ADP-Glo), or radioactive detection.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.[10]

-

2. Western Blot Analysis for Phospho-c-MET

-

Objective : To confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-MET in cells.

-

Methodology :

-

Treat c-Met-activated cancer cells with the test compound for 1-2 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated c-MET (p-cMET) and total c-MET.

-

Following incubation with secondary antibodies, visualize the protein bands using chemiluminescence.[10]

-

Part 2: Metformin in Cancer Research

Metformin, a first-line medication for type 2 diabetes, has garnered significant attention for its potential anticancer properties. Its mechanisms of action are multifaceted, involving both direct and indirect effects on cancer cells.

Mechanism of Action and Signaling Pathways

Metformin's primary anticancer mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

Key Mechanisms:

-

AMPK-dependent pathway : Inhibition of mitochondrial complex I leads to an increased AMP/ATP ratio, activating AMPK. Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[11][12][13]

-

AMPK-independent pathways : Metformin can also reduce circulating insulin and insulin-like growth factor 1 (IGF-1) levels, thereby attenuating pro-survival signaling.[11] It also impacts other signaling pathways such as the JNK/p38 MAPK and Wnt/β-catenin pathways.[11][14]

Quantitative Data from Epidemiological and Clinical Studies

Numerous observational studies and meta-analyses have investigated the association between metformin use and cancer risk and mortality.

| Table 3: Meta-Analyses of Metformin Use and Cancer Incidence | ||

| Cancer Type | Relative Risk / Odds Ratio | Reference |

| All Cancers | SRR = 0.73 | [8] |

| Prostate Cancer | RR = 0.88 | [8] |

| Lung Cancer | OR = 0.55 | [8] |

| Liver Cancer | OR = 0.34 | [8] |

| Colorectal Cancer | OR = 0.83 | [8] |

| Pancreatic Cancer | OR = 0.56 | [8] |

| Table 4: Metformin and Cancer-Related Mortality | |

| Study Type | Hazard Ratio / Odds Ratio |

| Cohort Study | HR = 0.56[8] |

| Meta-analysis (6 observational studies) | OR = 0.65[8] |

| Retrospective Analysis (UK) | HR = 0.85[8] |

Experimental Protocols

Standardized protocols are essential for investigating the anticancer effects of metformin.

1. In Vitro Cell Proliferation Assay (e.g., MTT Assay)

-

Objective : To assess the effect of metformin on the growth of cancer cells.

-

Methodology :

-

Seed cancer cells in 96-well plates and allow them to attach.

-

Treat the cells with serial dilutions of metformin for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. In Vivo Tumor Xenograft Study

-

Objective : To evaluate the in vivo antitumor effect of metformin.

-

Methodology :

-

Inject human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer metformin (e.g., via oral gavage or in drinking water) to the treatment group.

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Both c-Met inhibitors and metformin represent promising avenues in cancer therapy. c-Met inhibitors offer a targeted approach for cancers with aberrant HGF/c-Met signaling, while metformin presents a repurposed drug with pleiotropic anticancer effects. This guide provides a foundational resource for researchers to delve into these fields, with structured data, detailed protocols, and clear visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts.

References

- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications | MDPI [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. c-MET Inhibitor in Advanced Solid Tumors With c-MET Gene Aberration | Clinical Research Trial Listing [centerwatch.com]

- 8. Repurposing metformin for cancer treatment: current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metformin: A New Inhibitor of the Wnt Signaling Pathway in Cancer | MDPI [mdpi.com]

Investigating the Pharmacology of H-Met-OiPr Hydrochloride: A Technical Overview

For Immediate Release

Shanghai, China – December 18, 2025 – H-Met-OiPr hydrochloride, a derivative of the essential amino acid methionine, is primarily recognized for its role as a key intermediate in the synthesis of farnesyltransferase inhibitors, a class of compounds investigated for their potential in cancer therapy. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, its application in synthetic chemistry, and the broader context of farnesyltransferase inhibition.

Chemical and Physical Properties

This compound, also known as L-Methionine isopropyl ester hydrochloride, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO₂S | [1][2] |

| Molecular Weight | 227.75 g/mol | [1][2] |

| CAS Number | 85391-05-5 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in DMSO (requires sonication) | [3] |

Role in the Synthesis of Farnesyltransferase Inhibitors

The primary documented application of this compound is as a precursor in the chemical synthesis of inhibitors targeting the enzyme farnesyl-protein transferase (FTase).[3] FTase plays a crucial role in the post-translational modification of several proteins, including the Ras family of small GTPases, which are implicated in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers.

The general workflow for the synthesis of farnesyltransferase inhibitors utilizing this compound is depicted below. This process typically involves the coupling of the methionine derivative with other chemical moieties to construct a molecule that can effectively bind to and inhibit the FTase enzyme.

Farnesyltransferase Inhibition: The Broader Pharmacological Context

Farnesyltransferase inhibitors are designed to prevent the farnesylation of target proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways. The Ras-Raf-MEK-ERK pathway is a key target of this therapeutic strategy.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively available in the public domain. However, a patent for the "Preparation and formulation of arylpyrrolidines as farnesyl transferase inhibitors for pharmaceutical use" references its application.[3] Researchers interested in specific synthetic procedures are encouraged to consult this patent and similar literature in the field of medicinal chemistry.

Conclusion and Future Directions

This compound is a valuable chemical intermediate for the synthesis of farnesyltransferase inhibitors. While direct pharmacological data on this compound itself is limited, its role in the development of potential anti-cancer therapeutics is noteworthy. Further research and publication of in vitro and in vivo studies would be necessary to fully elucidate the pharmacological profile of this compound and any potential biological activity it may possess independently of its role as a synthetic precursor.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

An In-depth Technical Guide to Farnesyltransferase Inhibitors in Preclinical Cancer Studies

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Farnesyltransferase Inhibitors (FTIs) in the context of preclinical cancer research. While direct preclinical data on H-Met-OiPr hydrochloride as an anti-cancer agent is not extensively available, its significance lies in its role as a methionine derivative, a crucial component in the synthesis of FTIs.[1] This guide will, therefore, focus on the class of compounds it helps create: the farnesyltransferase inhibitors.

Introduction to Farnesyltransferase Inhibitors (FTIs)

Farnesyltransferase inhibitors are a class of experimental cancer drugs designed to block the activity of farnesyltransferase. This enzyme attaches a farnesyl group to specific proteins, a critical post-translational modification known as farnesylation. This process is essential for the function of several proteins involved in cellular signaling pathways that are often dysregulated in cancer.

The primary initial target for FTIs was the Ras family of small GTP-binding proteins.[2] Ras proteins, when mutated, are locked in a constitutively active state, leading to uncontrolled cell growth and proliferation. Since farnesylation is necessary for Ras to localize to the cell membrane and exert its oncogenic function, inhibiting this step was identified as a promising therapeutic strategy.[3]

Mechanism of Action

The anticancer mechanism of FTIs is multifaceted, extending beyond the simple inhibition of Ras farnesylation. While this was the initial therapeutic rationale, preclinical studies have revealed that FTIs are effective in cancer cells with wild-type (non-mutated) Ras as well.[1] This suggests that other farnesylated proteins play a role in the anticancer effects of these inhibitors.

The core mechanism involves the competitive inhibition of farnesyltransferase, preventing the transfer of a farnesyl pyrophosphate group to the C-terminal CaaX box of target proteins.[4] This disruption affects a variety of signaling proteins crucial for tumor progression.

Key Signaling Pathways Affected by FTIs

FTIs impact several critical signaling pathways implicated in cancer:

-

Ras-Raf-MEK-ERK Pathway: By preventing Ras farnesylation, FTIs block its membrane association and subsequent activation of downstream effectors that drive cell proliferation.

-

PI3K-Akt-mTOR Pathway: This pathway, central to cell survival and growth, can also be modulated by FTIs through their effects on Ras and other farnesylated proteins.

-

Rho Family Proteins: Proteins like RhoB, which are involved in cytoskeleton regulation and apoptosis, are also farnesylated. Inhibition of their farnesylation can contribute to the anti-tumor activity of FTIs.[5]

Below is a diagram illustrating the primary signaling pathway targeted by Farnesyltransferase Inhibitors.

Preclinical Data Summary

Preclinical studies have demonstrated the potent anti-proliferative activity of FTIs in a variety of cancer cell lines and animal tumor models.[6] A key finding from this research is that the sensitivity of cancer cells to FTIs does not always correlate with the presence of a Ras mutation.

| Parameter | Observation | References |

| Cell Line Sensitivity | Broad activity against various cancer cell lines, including those with wild-type Ras. | [1] |

| In Vivo Efficacy | Tumor growth inhibition and, in some cases, regression in xenograft and transgenic mouse models. | [5][7] |

| Combination Therapy | Synergistic effects observed when combined with conventional cytotoxic drugs, particularly taxanes. | [1] |

| Resistance Mechanisms | Alternative prenylation by geranylgeranyl-protein transferase (GGTase) can lead to resistance, especially for K-Ras and N-Ras mutated cancers. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate preclinical evaluation of FTIs. Below are outlines for key experiments.

In Vitro Farnesyltransferase Activity Assay

This assay measures the ability of a compound to inhibit the farnesyltransferase enzyme directly.

Protocol Outline:

-

Reagents: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled Ras peptide substrate, and the test FTI.

-

Procedure:

-

Incubate the enzyme with varying concentrations of the FTI.

-

Initiate the reaction by adding FPP and the peptide substrate.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of farnesylated peptide using a fluorescence polarization reader.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the FTI required to inhibit 50% of the enzyme's activity.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay determines the effect of an FTI on the growth of cancer cell lines.

Protocol Outline:

-

Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the FTI for 48-72 hours.

-

Staining:

-

For MTT: Add MTT solution and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.

-

For SRB: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye. Measure the absorbance.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Ras Processing

This experiment verifies that the FTI is inhibiting Ras farnesylation within the cancer cells.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cancer cells with the FTI. Lyse the cells to extract total protein.

-

Protein Separation: Separate the protein lysates by SDS-PAGE. Unprocessed (unfarnesylated) Ras migrates slower than processed (farnesylated) Ras.

-

Immunoblotting: Transfer the proteins to a membrane and probe with an antibody specific for Ras.

-

Detection: Use a secondary antibody and a chemiluminescent substrate to visualize the protein bands. An accumulation of the slower-migrating band in FTI-treated cells indicates inhibition of Ras processing.

The following diagram illustrates a typical experimental workflow for evaluating a novel FTI.

Challenges and Future Directions

Despite promising preclinical data, the clinical efficacy of FTIs as single agents has been modest.[9] Several factors contribute to this:

-

Alternative Prenylation: K-Ras and N-Ras, the most frequently mutated Ras isoforms in human cancers, can be alternatively prenylated by geranylgeranyl-protein transferase I (GGTase-I) when farnesyltransferase is inhibited.[10] This provides an escape mechanism for cancer cells.

-

Complexity of FTI Effects: The broad range of farnesylated proteins affected by FTIs complicates the understanding of their precise antitumor mechanisms and can lead to off-target effects.

Future research is focused on:

-

Combination Therapies: Combining FTIs with conventional chemotherapy, radiotherapy, or other targeted agents to enhance efficacy and overcome resistance.[1][9]

-

Dual Inhibitors: Developing compounds that inhibit both farnesyltransferase and geranylgeranyl-protein transferase.[10][11]

-

Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to FTI therapy.

Conclusion

Farnesyltransferase inhibitors represent a significant class of targeted therapies that have been extensively studied in preclinical cancer models. While their journey to the clinic has been challenging, the knowledge gained from these studies has been invaluable. This compound, as a precursor in the synthesis of these important molecules, plays a foundational role in the ongoing research and development in this field. A deeper understanding of the complex biology of protein prenylation and the development of next-generation inhibitors and rational combination strategies will be crucial for realizing the full therapeutic potential of targeting this critical cellular process.

References

- 1. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. The potential of farnesyltransferase inhibitors as cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 5. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Discovery and Development of H-Met-OiPr Hydrochloride and its Application in Novel Farnesyltransferase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key building block in the synthesis of potent farnesyltransferase inhibitors. The document details its discovery, synthesis, and application in the development of a specific anticancer agent, referred to herein as Compound 1, with illustrative experimental protocols and quantitative data.

Introduction to this compound

This compound, with the chemical formula C8H18ClNO2S and a molecular weight of 227.75, is the hydrochloride salt of the isopropyl ester of L-methionine. Its primary significance in drug discovery lies in its role as a precursor for the synthesis of peptidomimetic inhibitors of farnesyl-protein transferase (FTase), an enzyme implicated in oncogenic signaling pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85391-05-5 |

| Molecular Formula | C8H18ClNO2S |

| Molecular Weight | 227.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Role in the Development of Farnesyltransferase Inhibitors

The discovery of this compound is intrinsically linked to the broader effort to develop inhibitors of farnesyl-protein transferase (FTase). FTase is a critical enzyme that catalyzes the post-translational farnesylation of various proteins, including the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[1] Mutant Ras proteins are frequently found in human cancers, leading to their constitutive activation and uncontrolled cell division.[1] Consequently, inhibiting FTase emerged as a promising therapeutic strategy for cancer treatment.

This compound serves as a crucial intermediate in the synthesis of peptidomimetic FTase inhibitors, which are designed to mimic the C-terminal CAAX motif of Ras proteins that is recognized by FTase. The methionine residue is a key component of this motif, and the isopropyl ester protection in this compound facilitates its incorporation into the inhibitor scaffold during synthesis.

Farnesyltransferase Signaling Pathway

The farnesyltransferase signaling pathway is a critical regulator of cell growth and proliferation. Its inhibition is the primary mechanism of action for compounds synthesized using this compound.

Synthesis of a Novel Farnesyltransferase Inhibitor (Compound 1)

The following experimental protocol is illustrative of the synthesis of a farnesyltransferase inhibitor, designated as Compound 1, utilizing this compound. This synthesis is based on the procedures outlined in patent WO2001046137A1.

Experimental Workflow for the Synthesis of Compound 1

Detailed Synthetic Protocol for Compound 1

Step 1: Coupling of N-Boc-L-proline with L-Methionine isopropyl ester hydrochloride